molecular formula C12H15N3O2 B5175370 N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide

Cat. No.: B5175370
M. Wt: 233.27 g/mol
InChI Key: JABSJPAJNBVKPZ-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide is a synthetic compound characterized by a furan-2-carboxamide backbone substituted with a 5-methyl group and linked to a 3-(1H-imidazol-1-yl)propyl side chain via an amide bond.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-10-3-4-11(17-10)12(16)14-5-2-7-15-8-6-13-9-15/h3-4,6,8-9H,2,5,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSJPAJNBVKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Structural Features Key Differences Biological Activity (If Reported) References
N-[3-(1H-Imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide (Target Compound) 5-methylfuran-2-carboxamide + 3-(imidazol-1-yl)propyl Reference compound for comparison Not explicitly reported in evidence
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2) 5-nitrofuran-2-carboxamide + 3-(imidazol-1-yl)propyl Nitro group at furan 5-position instead of methyl Antifungal activity (specific data pending)
6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-... (MMV3) Bromopyridinyl-thiadiazole + 3-(imidazol-1-yl)propyl Thiadiazole and bromopyridine moieties replace furan Inhibitor of bacterial enzymes (CntA)
N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide 5-methoxyindole-2-carboxamide + 3-(imidazol-1-yl)propyl Indole ring replaces furan; methoxy substituent Not explicitly reported
N-(2-Chloro-6-methylphenyl)-2-[3-[[3-(1H-imidazol-1-yl)-5-thiazolecarboxamidoyl]propyl]amino]phenylamine sulfonyl Thiazolecarboxamidoyl + 3-(imidazol-1-yl)propyl + sulfonylphenylamine Thiazole and sulfonylphenylamine moieties added Patent example; activity unspecified

Key Observations :

  • Heterocyclic Ring Replacements : Replacement of furan with indole () or thiadiazole () alters π-π stacking and hydrogen-bonding interactions, impacting target selectivity.
  • Side-Chain Modifications : The 3-(imidazol-1-yl)propyl group is conserved across analogs, suggesting its role in binding to imidazole-recognizing targets (e.g., cytochrome P450 enzymes or histamine receptors).

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-5-methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features an imidazole ring, a furan moiety, and a carboxamide functional group, which are known to contribute to its biological properties. The molecular formula is C12H16N4O2C_{12}H_{16}N_{4}O_{2} with a molecular weight of approximately 244.29 g/mol.

PropertyValue
Molecular FormulaC12H16N4O2C_{12}H_{16}N_{4}O_{2}
Molecular Weight244.29 g/mol
LogP2.85
Polar Surface Area64.5 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for cellular processes, including topoisomerases, which play a vital role in DNA replication and transcription. By interfering with these enzymes, the compound can induce apoptosis in rapidly dividing cells, making it a candidate for anti-cancer therapy .
  • Receptor Binding : The imidazole ring allows for interaction with various receptors in the central nervous system, potentially influencing neurotransmitter pathways and offering therapeutic effects in neurological disorders .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazole and furan rings can significantly impact the compound's efficacy:

  • Imidazole Substituents : Variations in substituents on the imidazole ring have been shown to enhance binding affinity to target enzymes.
  • Furan Modifications : Altering the furan moiety can affect lipophilicity and solubility, impacting bioavailability and pharmacokinetics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Studies : A study demonstrated that this compound effectively inhibited topoisomerase I and II activities in vitro, leading to reduced cell viability in cancer cell lines .
  • Antimicrobial Efficacy : Research indicated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuropharmacological Effects : In vivo studies showed that administration of this compound resulted in improved cognitive functions in animal models of Alzheimer's disease, attributed to its ability to modulate neurotransmitter levels .

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